2',5'-Dibromo-4'-methoxyacetophenone

Description

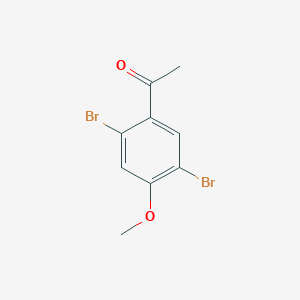

2',5'-Dibromo-4'-methoxyacetophenone is a halogenated acetophenone derivative featuring a methoxy group at the 4' position and bromine atoms at the 2' and 5' positions on the aromatic ring. Its molecular formula is C₉H₈Br₂O₂, with a molecular weight of 324.89 g/mol. This compound is primarily used as a synthetic intermediate in pharmaceutical and chemical research . However, commercial availability has been discontinued due to unspecified reasons, as noted by CymitQuimica .

Properties

IUPAC Name |

1-(2,5-dibromo-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-5(12)6-3-8(11)9(13-2)4-7(6)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGKPLRPZGJAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Br)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2',5'-Dibromo-4'-methoxyacetophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H8Br2O2

- Molecular Weight : 309.98 g/mol

- CAS Number : 1809168-60-2

The structure of this compound features two bromine atoms and a methoxy group, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that halogenated acetophenones possess antimicrobial properties against various pathogens.

- Antioxidant Effects : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound on cancer cell lines have revealed promising results, suggesting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Interaction with Cellular Receptors : It is hypothesized that the compound interacts with receptors or signaling pathways that mediate cellular responses.

- Induction of Apoptosis : Research indicates that the compound may induce apoptosis in cancer cells, leading to reduced cell viability.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various brominated acetophenones, including this compound. The results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 25 to 100 µg/mL depending on the pathogen tested.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Cytotoxicity Studies

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Comparison with Similar Compounds

4'-Methoxyacetophenone

- Structure : Lacks bromine substituents; methoxy group at 4' position.

- Molecular Formula : C₉H₁₀O₂.

- Physical Properties : Boiling point 131°C (18 mmHg), density 1.09 g/cm³ .

- Applications : Used in fragrances and as a precursor in organic synthesis.

- Bioactivity: Non-halogenated analogs like paeonol (2'-hydroxy-4'-methoxyacetophenone) exhibit anti-inflammatory and analgesic properties , whereas brominated derivatives may prioritize synthetic utility over direct pharmacological activity.

2-Bromo-4'-methoxyacetophenone

- Structure : Single bromine at 2' position; methoxy at 4'.

- Molecular Formula : C₉H₉BrO₂.

- Physical Properties : White to light yellow crystalline powder; ≥98% purity .

- Applications : Intermediate in synthesizing pharmaceuticals like raloxifene .

- Safety : Requires strict handling due to irritancy; first-aid measures include immediate skin/eye washing and medical consultation .

- Key Differences: Synthetic Utility: Mono-bromination simplifies synthesis compared to di-brominated derivatives. Stability: Bromine at 2' position may introduce steric hindrance, affecting reaction pathways.

2',6'-Dibromo-4'-methoxyacetophenone

- Structure : Bromine at 2' and 6' positions; methoxy at 4'.

- Molecular Formula : C₉H₈Br₂O₂ (isomer of the target compound).

- Key Differences: Stereoelectronic Effects: Bromine at 6' (para to methoxy) vs. 5' (meta) alters electronic distribution and steric interactions. Bioactivity: Marine-derived dibromophenols (e.g., 5,5″-oxybis(methylene)bis(3-bromo-4-(2',3'-dibromo-4',5'-dihydroxylbenzyl)benzene-1,2-diol)) demonstrate antimicrobial and anti-inflammatory activities , suggesting bromine positioning influences biological targeting.

2'-Hydroxy-4'-methoxyacetophenone (Paeonol)

- Structure : Hydroxyl at 2' position; methoxy at 4'.

- Applications : Analgesic, anti-inflammatory, and cardiovascular therapeutic agent .

- Key Differences: Polarity: Hydroxyl group enhances water solubility compared to brominated analogs. Mechanism: Paeonol modulates endothelial function and oxidative stress , whereas brominated derivatives may prioritize halogen-specific reactivity (e.g., Suzuki coupling).

Structural and Functional Analysis

Substituent Effects

- Bromine vs.

- Positional Isomerism :

- 2',5'-Dibromo : Bromines meta to each other may create a symmetrical electronic environment.

- 2',6'-Dibromo : Bromines para to each other could enhance resonance stabilization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.